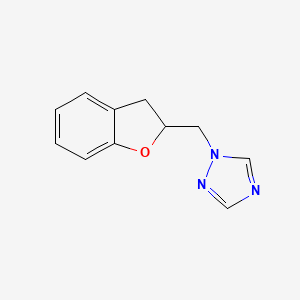![molecular formula C12H9FN2O3S B7579594 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579594.png)
2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid, also known as FBTA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBTA is a thiazole derivative that exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. In
作用機序
The exact mechanism of action of 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is not fully understood. However, studies have suggested that 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid exerts its biological effects by interacting with various molecular targets. For instance, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been reported to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Moreover, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to exhibit a wide range of biochemical and physiological effects. For instance, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been reported to induce apoptosis in cancer cells by activating the caspase cascade. 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Moreover, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. For instance, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is relatively easy to synthesize and has a high purity level. Moreover, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid also has some limitations for lab experiments. For instance, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is relatively unstable and can degrade over time. Moreover, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid can exhibit low solubility in water, which can limit its application in certain experiments.
将来の方向性
2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has several potential future directions for research. For instance, future studies could focus on elucidating the exact molecular targets and mechanisms of action of 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid. Moreover, future studies could explore the potential therapeutic applications of 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid in various disease models. Additionally, future studies could investigate the potential synergistic effects of 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid with other compounds or therapies. Finally, future studies could focus on optimizing the synthesis method of 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid to improve its yield and purity.
Conclusion:
In conclusion, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is a thiazole derivative that exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments, such as its ease of synthesis and versatility in studying various biological processes. However, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid also has some limitations, such as its instability and low solubility in water. Future research directions for 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid could focus on elucidating its molecular targets and mechanisms of action, exploring its therapeutic applications, investigating its synergistic effects with other compounds or therapies, and optimizing its synthesis method.
合成法
The synthesis of 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide in the presence of triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate to obtain the final product, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid. The overall synthesis process is depicted in Scheme 1.
科学的研究の応用
2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. Several studies have reported the antimicrobial activity of 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid against various bacterial and fungal strains. 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[[(4-fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3S/c13-8-3-1-7(2-4-8)11(16)14-5-10-15-9(6-19-10)12(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMHUPELKTMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NC(=CS2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)

![2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579542.png)
![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylcarbamoyl)cyclopropane-1-carboxylic acid](/img/structure/B7579550.png)
![2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid](/img/structure/B7579557.png)
![2-[[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579559.png)
![(2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B7579580.png)
![5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7579581.png)
![2-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579591.png)